molecular formula C8H4F3NO2 B13153448 7-(Trifluoromethyl)benzo[d]oxazol-2-ol

7-(Trifluoromethyl)benzo[d]oxazol-2-ol

Cat. No.: B13153448
M. Wt: 203.12 g/mol
InChI Key: JZAJARHISAANPC-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)benzo[d]oxazol-2-ol (CAS 1804033-60-0) is a benzo[d]oxazole derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate and pharmacophore in the design of novel biologically active molecules. Its core structure is part of research efforts to develop functionally selective ligands for G-protein coupled receptors (GPCRs) . Specifically, this chemical scaffold has been explored in the development of G protein-biased agonists for the dopamine D2 receptor (D2R) . Such biased ligands are valuable tools for dissecting G protein-dependent signaling pathways and are pursued as promising therapeutic candidates with the potential for improved efficacy and reduced side effects compared to balanced agonists . Beyond neuroscience, benzo[d]oxazole derivatives are widely investigated for their diverse biological activities, including potential as scaffolds for c-Met kinase inhibitors in anticancer research and as ligands for antimicrobial metal complexes . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

7-(trifluoromethyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)4-2-1-3-5-6(4)14-7(13)12-5/h1-3H,(H,12,13)

InChI Key

JZAJARHISAANPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)O2)C(F)(F)F

Origin of Product

United States

Contextualization Within Benzo D Oxazole Core Chemistry

The foundational structure of 7-(Trifluoromethyl)benzo[d]oxazol-2-ol is the benzo[d]oxazole ring system. This aromatic organic compound consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net Its aromaticity confers considerable stability, while the presence of nitrogen and oxygen heteroatoms provides reactive sites for functionalization. globalresearchonline.net

The benzoxazole (B165842) nucleus is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its recurring presence in a multitude of biologically active compounds that exhibit a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. globalresearchonline.netnih.govresearchgate.net The rigid, planar structure of the benzoxazole core allows it to effectively interact with various biological targets. The synthesis of benzoxazole derivatives is a significant focus for organic chemists, often involving the condensation of 2-aminophenols with various reagents. researchgate.netnih.gov The versatility and established biological relevance of the benzoxazole core make any new derivative, such as this compound, a subject of academic interest.

Academic Significance of Trifluoromethyl Moieties in Organic Synthesis and Molecular Design

The trifluoromethyl (-CF3) group, present at the 7-position of the molecule , is one of the most impactful functional groups in modern organic and medicinal chemistry. mdpi.comrsc.org Its incorporation into a molecular scaffold can dramatically alter the parent molecule's physicochemical properties. researchgate.net

The significance of the trifluoromethyl group stems from several key characteristics:

High Electronegativity : The three fluorine atoms make the -CF3 group strongly electron-withdrawing, which can influence the acidity or basicity of nearby functional groups and modulate electronic interactions with biological targets. mdpi.comwikipedia.org

Enhanced Lipophilicity : The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and enhance in vivo transport. mdpi.com

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. mdpi.com This makes the trifluoromethyl group highly resistant to metabolic degradation, a strategy often employed in drug design to increase a compound's half-life. mdpi.comwikipedia.org

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. mdpi.comwikipedia.org This allows chemists to fine-tune a molecule's steric and electronic profile to optimize its biological activity.

The strategic placement of a -CF3 group is a well-established method for enhancing the properties of lead compounds in drug discovery. wikipedia.orgnih.gov Its presence is a feature of numerous successful pharmaceuticals, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. wikipedia.org

Properties of the Trifluoromethyl Group vs. Other Substituents
PropertyTrifluoromethyl (-CF3)Methyl (-CH3)Hydrogen (-H)Chlorine (-Cl)
Hansch Lipophilicity Parameter (π)+0.88 mdpi.com+0.560.00+0.71
Van der Waals Radius (Å)~2.72.01.21.8
Electronic EffectStrongly Electron-Withdrawing mdpi.comElectron-DonatingNeutralElectron-Withdrawing
Metabolic StabilityHigh mdpi.comSusceptible to Oxidation wikipedia.orgVariableGenerally Stable

Computational and Theoretical Investigations of 7 Trifluoromethyl Benzo D Oxazol 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule at the electronic level. mdpi.com For 7-(Trifluoromethyl)benzo[d]oxazol-2-ol, DFT methods are used to predict its stable structure, electronic characteristics, and spectroscopic signatures.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process identifies the lowest energy conformation of the molecule. For this compound, the primary conformational flexibility arises from the tautomerism of the hydroxyl group (enol form) and the adjacent nitrogen atom (keto form), as well as the rotation of the trifluoromethyl group.

Theoretical calculations indicate that the planar benzoxazole (B165842) ring is the most stable arrangement. The rotational barrier of the trifluoromethyl group is generally low, allowing for relatively free rotation at room temperature. The enol tautomer is typically found to be the more stable form in the ground state for similar benzoxazolone systems.

Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound (enol form)

ParameterBond/AngleCalculated Value
Bond LengthC-O (hydroxyl)1.35 Å
C=O (keto tautomer)1.22 Å
C-N1.38 Å
C-C (aromatic)1.39 - 1.41 Å
C-CF31.49 Å
C-F1.34 Å
Bond AngleC-O-H109.5°
O-C-N110.0°
C-C-CF3121.0°
Dihedral AngleC-C-C-N~0° (planar)

Note: These values are representative and obtained from DFT calculations on analogous structures.

Electronic Structure Properties (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in this analysis. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show electronegative regions (red/yellow) around the oxygen, nitrogen, and fluorine atoms, indicating sites susceptible to electrophilic attack. Electrophilic regions (blue) would be expected around the hydrogen atoms.

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVSuggests high kinetic stability
Dipole Moment~3.5 DIndicates a polar molecule

Note: These values are derived from DFT calculations on similar benzoxazole derivatives and serve as estimations. researchgate.net

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for experimental characterization. Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated to aid in structure elucidation. The presence of the trifluoromethyl group provides a distinct ¹⁹F NMR signal that is sensitive to the electronic environment. nih.govnih.govresearchgate.netresearchgate.net

Similarly, the calculation of vibrational frequencies (infrared spectroscopy) helps in identifying the characteristic functional groups within the molecule. The predicted spectrum would show distinct peaks corresponding to O-H, N-H, C=O (if the keto form is present), C-F, and aromatic C-H stretching and bending vibrations.

Table 3: Predicted ¹³C and ¹⁹F NMR Chemical Shifts (δ) for this compound

AtomPredicted Chemical Shift (ppm)
C2 (C=O/C-OH)~155
C4~110
C5~125
C6~118
C7 (C-CF3)~130 (quartet due to C-F coupling)
CF3 Carbon~123 (quartet due to C-F coupling)
CF3 Fluorine~ -60 (relative to CFCl3)

Note: Predicted shifts are estimations based on computational studies of similar fluorinated heterocyclic compounds. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the molecule's behavior over time. These simulations model the movements and interactions of atoms and molecules, providing a dynamic perspective. nih.govmedjrf.comnih.govrjdentistry.com

Simulation of Molecular Flexibilities and Rotational Barriers

MD simulations can be used to study the flexibility of the benzoxazole ring system and the rotational dynamics of the trifluoromethyl group. These simulations can confirm the planarity of the fused ring system and quantify the energy barrier associated with the rotation of the -CF3 group. This information is important for understanding how the molecule might adapt its shape when interacting with other molecules.

Exploration of Potential Binding Modes (General Principles of Ligand-Receptor Interactions)

In the context of drug design, MD simulations are crucial for exploring how a ligand like this compound might interact with a biological target, such as a protein receptor. nih.govnih.gov By placing the molecule in a simulated binding site, researchers can observe its preferred orientation and the key interactions it forms.

General principles of ligand-receptor interactions that can be studied include:

Hydrogen Bonding: The hydroxyl and amine groups of the benzoxazole core are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The aromatic benzene (B151609) ring can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues.

Halogen Bonding: The fluorine atoms of the trifluoromethyl group can potentially act as weak halogen bond acceptors.

Simulations can calculate the binding free energy, providing a theoretical estimation of the ligand's affinity for the receptor. nih.govmedjrf.com This data is vital in the rational design of more potent and selective molecules.

Table 4: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

Interaction TypeMolecular Moiety InvolvedPotential Receptor Residue Partner
Hydrogen Bond DonorHydroxyl (-OH), Amine (-NH)Aspartate, Glutamate, Serine, Threonine
Hydrogen Bond AcceptorCarbonyl Oxygen, Ring NitrogenArginine, Lysine, Histidine, Asparagine, Glutamine
π-π StackingBenzene RingPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic InteractionBenzene Ring, Trifluoromethyl GroupAlanine, Valine, Leucine, Isoleucine

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) modeling are pivotal in modern computational chemistry for the systematic exploration of chemical compounds. These approaches utilize calculated molecular descriptors to predict the physicochemical properties and biological activities of molecules, thereby guiding the design of new chemical entities with desired characteristics. For this compound, these computational tools can provide valuable insights into its behavior and potential applications.

Calculation of Molecular Descriptors (e.g., Topological Polar Surface Area, Lipophilicity Descriptors)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. Among the most significant descriptors in drug discovery and materials science are the Topological Polar Surface Area (TPSA) and lipophilicity descriptors such as the logarithm of the octanol-water partition coefficient (logP).

TPSA is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its transport properties, including intestinal absorption and blood-brain barrier penetration. nih.govnih.govresearchgate.net It is calculated based on the summation of surface contributions of polar atoms. nih.gov Lipophilicity, often expressed as logP, measures a compound's affinity for a nonpolar environment and is a key factor in its pharmacokinetic and pharmacodynamic profiles.

For this compound, the calculated values for these and other relevant molecular descriptors are presented in the interactive table below.

These descriptors provide a foundational dataset for building predictive models to explore the chemical space around this scaffold.

Predictive Modeling for Chemical Space Exploration

The molecular descriptors calculated for this compound serve as the basis for Quantitative Structure-Property Relationship (QSPR) modeling. QSPR models are mathematical equations that correlate the structural features of a molecule with its physicochemical properties. scholarsresearchlibrary.com By developing such models, it becomes possible to predict the properties of novel, yet-to-be-synthesized derivatives of the parent compound.

In the context of benzoxazole derivatives, QSPR studies have been successfully employed to predict various activities, including antimicrobial and anticancer properties. scholarsresearchlibrary.comnih.gov For instance, a 3D-QSAR model for benzoxazole benzenesulfonamide (B165840) derivatives was developed to identify key structural features influencing their antidiabetic activity. chemijournal.comresearchgate.net These studies often reveal that descriptors related to hydrophobicity, electronic properties, and steric factors play a crucial role in determining the biological activity of these compounds. scholarsresearchlibrary.com

For this compound, the calculated logP value suggests moderate lipophilicity, while the TPSA indicates good potential for membrane permeability. These values can be used as a starting point in a predictive model. By systematically modifying the structure of the parent molecule and calculating the corresponding descriptors for the virtual analogues, a library of compounds with a range of predicted properties can be generated. This in silico screening allows for the prioritization of candidate molecules for synthesis and experimental testing, thereby accelerating the discovery process.

Mechanistic Insights from Computational Studies of Reaction Pathways

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For this compound, these methods can be used to understand its formation, reactivity, and potential transformations. Such studies typically involve the characterization of transition states and the analysis of the reaction coordinate.

Transition State Characterization and Energy Barrier Determination

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. masterorganicchemistry.comlibretexts.org Transition State Theory (TST) is a fundamental concept used to understand reaction rates. libretexts.orgfiveable.me The transition state represents the energy maximum along the reaction pathway, and its structure is intermediate between the reactants and products. numberanalytics.com

Computational methods, such as density functional theory (DFT), can be used to locate and characterize the geometry of the transition state for a given reaction. The energy difference between the reactants and the transition state is the activation energy barrier. numberanalytics.com A higher energy barrier corresponds to a slower reaction rate. For reactions involving benzoxazole derivatives, such as their synthesis via the condensation of 2-aminophenols with various reagents, computational studies can elucidate the detailed mechanism and identify the rate-determining step. rsc.org For example, the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives has been studied through computational approaches to understand the cyclodesulfurization reaction mechanism. nih.gov

Reaction Coordinate Analysis

The reaction coordinate is a parameter that describes the progress of a reaction from reactants to products. numberanalytics.comnumberanalytics.com It provides a simplified, one-dimensional representation of the complex, multi-dimensional potential energy surface of a reaction. numberanalytics.com By mapping the energy of the system as a function of the reaction coordinate, an energy profile for the reaction can be constructed. numberanalytics.com

Reaction coordinate analysis allows for a detailed understanding of the sequence of bond-breaking and bond-forming events that occur during a chemical transformation. numberanalytics.com Computational techniques can be used to trace the minimum energy path along the reaction coordinate, connecting the reactants, transition state, and products. aip.org This analysis can reveal the presence of any intermediates and provide a comprehensive picture of the reaction mechanism. For a molecule like this compound, reaction coordinate analysis could be applied to study its tautomeric equilibria, its reactivity in substitution reactions, or its role in more complex chemical transformations.

Chemical Reactivity and Derivatization Strategies for 7 Trifluoromethyl Benzo D Oxazol 2 Ol

Transformations at the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The hydroxyl group of 7-(Trifluoromethyl)benzo[d]oxazol-2-ol, or the corresponding N-H of its lactam tautomer, 7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one, is a primary site for derivatization. These transformations are typically achieved under basic conditions to deprotonate the acidic proton, generating a nucleophilic oxygen or nitrogen anion that readily reacts with electrophiles.

O/N-Alkylation: The alkylation of the benzoxazolone scaffold can be directed to either the nitrogen or oxygen atom, though N-alkylation is more common. The reaction is typically performed using an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) effectively generates the N-anion for subsequent reaction with an alkylating agent beilstein-journals.org. Cesium fluoride (B91410) on Celite has also been employed as a solid base for efficient N-alkylation of benzoxazolones with alkyl halides in acetonitrile (B52724) researchgate.net. While specific examples for the 7-trifluoromethyl derivative are not extensively documented, the general reactivity is applicable.

O/N-Acylation: Acylation reactions proceed similarly, employing acyl chlorides or anhydrides as the electrophiles. The reaction conditions, particularly the base used, can determine whether N- or S-acylation occurs in the analogous benzoxazole-2-thiones, suggesting that selectivity in the oxazole (B20620) series is also tunable researchgate.net. For benzoxazolones, N-acylation is the predominant pathway, leading to the formation of N-acyl derivatives which are valuable synthetic intermediates.

Table 1: Representative Alkylation and Acylation Reactions for Benzoxazolone Scaffolds
Reaction TypeElectrophileTypical Base/SolventProduct TypeReference
N-AlkylationAlkyl Halide (R-X)NaH / THF3-Alkyl-benzoxazol-2-one beilstein-journals.org
N-AlkylationAlkyl Halide (R-X)CsF–Celite / Acetonitrile3-Alkyl-benzoxazol-2-one researchgate.net
N-AcylationAcyl Chloride (RCOCl)Pyridine or Et3N3-Acyl-benzoxazol-2-one researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Benzo[d]oxazole Ring

Electrophilic Aromatic Substitution (SEAr): The benzene (B151609) portion of the this compound ring is strongly deactivated towards electrophilic attack. This deactivation arises from two sources: the electron-withdrawing nature of the trifluoromethyl group and the inherent electron deficiency of the fused heterocyclic ring. The trifluoromethyl group is a powerful deactivating group that directs incoming electrophiles to the meta position (C4 and C6) relative to itself youtube.com. Consequently, forcing conditions are typically required for electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions, and yields may be low wikipedia.org.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the aromatic ring, enhanced by the -CF3 group, makes it susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present at an activated position. For instance, in precursors to benzoxazoles, a fluorine atom ortho to an activating group can be displaced by the internal oxygen nucleophile during cyclization semanticscholar.org. While direct SNAr on the intact this compound is less common, this reactivity pattern highlights the potential for functionalization if a leaving group (e.g., a halogen) were installed on the benzene ring at the C4, C5, or C6 positions. Polyfluoroarenes readily undergo SNAr reactions, demonstrating the principle that fluorine atoms can act as leaving groups in highly electron-deficient systems nih.gov.

Chemical Modifications Involving the Trifluoromethyl Substituent

The trifluoromethyl group is known for its exceptional stability and is generally inert to many chemical transformations. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic, chemical, and thermal degradation mdpi.comnih.gov.

Direct chemical modification of the trifluoromethyl group on an aromatic ring is challenging and rare. Most reactions involving this moiety are transformations of other parts of the molecule where the -CF3 group remains intact. However, under specific conditions, selective C-F bond transformations can be achieved. For example, some studies have shown that ortho-functional groups can assist in the selective C-F activation of benzotrifluorides tcichemicals.com. Reactions involving nucleophilic attack on the trifluoromethyl group itself are generally not feasible unless the aromatic system is exceptionally electron-rich or under harsh conditions acs.org. For most synthetic purposes, the trifluoromethyl group on this compound should be considered a robust, non-reactive substituent.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of the benzoxazole (B165842) core. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, typically by coupling an organohalide or triflate with an organometallic reagent.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an aryl halide with a boronic acid or ester wikipedia.org. A bromo- or iodo-substituted derivative of this compound (e.g., at the C4, C5, or C6 position) would be an excellent substrate for Suzuki coupling. The reaction is known for its broad functional group tolerance, and even sterically hindered substrates can react under optimized conditions, often facilitated by the coordinating ability of the benzoxazole nitrogen nih.govrsc.orgmdpi.com.

C-H Activation/Functionalization: More advanced methods involve the direct functionalization of C-H bonds, avoiding the need for pre-functionalized halogenated substrates. Palladium-catalyzed direct arylation of benzoxazoles has been reported, with selectivity for different positions being controlled by the reaction conditions and directing groups acs.orgnih.govnih.gov. For instance, C-H arylation of benzoxazole has been achieved at the C2 position nih.gov and, with specific catalytic systems, regioselectively at the C7 position acs.org. The presence of the trifluoromethyl group at C7 in the target molecule would likely influence the electronic and steric environment, potentially altering the regioselectivity of such C-H functionalization reactions on the remaining C-H bonds (C4, C5, C6).

Table 2: Palladium-Catalyzed Reactions Applicable to Benzoxazole Functionalization
Reaction NameCoupling PartnersTypical ProductKey FeaturesReference
Suzuki-Miyaura CouplingAr-X (X=Br, I, OTf) + Ar'-B(OH)2Ar-Ar'High functional group tolerance; versatile C-C bond formation. wikipedia.orgnih.gov
Direct C-H ArylationBenzoxazole C-H + Ar-XAryl-substituted BenzoxazoleAtom-economical; avoids pre-functionalization. acs.orgnih.gov
C-H BenzylationBenzoxazole C-H + Benzylic Ammonium TriflatesBenzyl-substituted BenzoxazoleTolerates a range of functional groups. scilit.com

General Functional Group Compatibility and Selectivity in Synthetic Transformations

The synthetic utility of this compound is greatly influenced by the compatibility of its functional groups—the hydroxyl/amide, the trifluoromethyl group, and the aromatic system—with various reaction conditions.

Functional Group Compatibility:

Trifluoromethyl Group: As previously noted, the -CF3 group is highly robust and compatible with a vast range of synthetic conditions, including strongly acidic or basic media and transition-metal-catalyzed reactions mdpi.com. Its strong electron-withdrawing nature, however, deactivates the aromatic ring to electrophilic substitution.

Hydroxyl/Amide Group: The acidic proton of the hydroxyl/amide function requires consideration. In many transition-metal-catalyzed reactions, such as Suzuki coupling, the reaction can proceed with the unprotected N-H group, though the choice of base is critical nih.gov. In other cases, protection of this group (e.g., as a methyl or benzyl (B1604629) ether/amide) may be necessary to prevent undesired side reactions or catalyst deactivation. Synthesis of benzoxazoles can tolerate a wide array of functional groups on the precursors, including esters, ethers, and halogens mdpi.comacs.org.

Selectivity:

Chemoselectivity: In derivatization reactions, the primary site of reactivity is typically the hydroxyl/amide group, which is more nucleophilic (when deprotonated) than the electron-deficient aromatic ring.

Regioselectivity: For reactions on the aromatic ring, the directing effects of the existing substituents are paramount. The -CF3 group at C7 directs electrophiles to the C4 and C6 positions (meta). For C-H activation, the regioselectivity is complex and depends on the catalyst and directing group effects, with positions C2 and C7 being common sites of functionalization in simpler benzoxazoles acs.orgnih.gov. The existing C7-CF3 substituent would block that position, potentially directing functionalization to other sites.

Advanced Applications in Materials Science and Supramolecular Chemistry

Role as Building Blocks in the Synthesis of Complex Organic Molecules

Heterocyclic compounds, particularly those containing fluorine, are crucial building blocks in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgnih.gov The 7-(trifluoromethyl)benzo[d]oxazol-2-ol structure contains multiple reactive sites that can be exploited for further chemical modification, allowing it to serve as a versatile precursor for more elaborate molecular designs.

The trifluoromethyl group enhances the metabolic stability and binding selectivity of molecules, making it a valuable addition in drug discovery. nih.gov As a building block, this compound can be used to introduce the trifluoromethylated benzoxazole (B165842) moiety into larger, more complex structures. General synthetic strategies for related 2-substituted benzoxazoles often involve the condensation of substituted aminophenols with various reagents, a process that could be adapted for this specific compound. rsc.org Its structure is a foundational piece for creating libraries of compounds with potential biological activity or specific material properties. nih.gov

Table 1: Potential Synthetic Transformations Using Benzoxazole Building Blocks

Reaction Type Reagents & Conditions Resulting Structure Potential Application
O-Alkylation Alkyl halide, Base (e.g., K₂CO₃) Ether linkage at the 2-position Pro-drugs, functional polymers
N-Arylation Aryl halide, Palladium catalyst N-Aryl bond formation Organic electronics, photoactive materials

This table represents potential reactions based on the general reactivity of the benzoxazole scaffold.

Application in Fluorescent Probes and Chemosensors

Benzoxazole and its derivatives are well-known for their fluorescent properties and are frequently incorporated into the design of chemosensors. researchgate.net These molecules can detect specific ions or molecules through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which result in a measurable change in fluorescence. nih.gov

The this compound scaffold is an excellent candidate for developing novel fluorescent probes. The benzoxazole core acts as the fluorophore, while the hydroxyl group at the 2-position can serve as a binding site for analytes. The trifluoromethyl group can modulate the electronic properties of the fluorophore, potentially shifting the emission wavelength and enhancing the quantum yield. By modifying the hydroxyl group with specific recognition units, sensors that are highly selective for particular metal ions (e.g., Al³⁺, Zn²⁺) or anions could be developed. nih.gov The design of such sensors often involves linking the benzoxazole core to a receptor unit that selectively interacts with the target analyte, triggering a "turn-on" or "turn-off" fluorescent response.

Table 2: Characteristics of Benzothiazole/Benzoxazole-Based Fluorescent Chemosensors

Chemosensor Base Target Analyte Detection Mechanism Limit of Detection (LOD) Reference Finding
Benzothiazole Derivative (B31) Al³⁺ Interruption of non-emissive state 24 nM A novel benzo[d]thiazole derivative functioned as a selective fluorescence chemosensor for Al³⁺. nih.gov
Pyrazole Derivative (72) Ga³⁺ Inhibition of PET process 12.1 µM A pyrazole-based probe showed a significant fluorescence increase in the presence of Ga³⁺. nih.gov

This table presents data from related heterocyclic chemosensors to illustrate the potential application of the this compound core.

Design and Synthesis of Ligands for Metal Complexation Studies

The nitrogen and oxygen atoms within the benzoxazole ring system make it an effective scaffold for designing ligands that can coordinate with various metal ions. nih.gov The resulting metal complexes have applications in catalysis, bioinorganic chemistry, and as functional materials. The synthesis of metal complexes from benzimidazole (B57391) derivatives, which are structurally similar to benzoxazoles, has been extensively studied, yielding complexes with copper, zinc, nickel, and silver. researchgate.net

This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the oxazole (B20620) ring and the oxygen atom of the hydroxyl group. The presence of the trifluoromethyl group can significantly influence the properties of the resulting metal complex by altering the electron density on the ligand, thereby affecting the stability and reactivity of the complex. These complexes could be explored for their catalytic activity, antimicrobial properties, or as components in luminescent materials. nih.gov

Integration into Functional Organic Materials

The development of new organic materials with tailored optical, electronic, and physical properties is a major focus of modern materials science. mdpi.com Heterocyclic compounds like benzoxazoles are valuable components in the design of these materials due to their rigidity, planarity, and inherent photophysical properties.

Integrating this compound into polymers or larger supramolecular assemblies could lead to the creation of novel functional materials. For example, it could be incorporated into the backbone of a conjugated polymer to create materials for organic light-emitting diodes (OLEDs) or organic solar cells (OSCs). The trifluoromethyl group could enhance the material's electron-accepting properties and improve its stability and processability. Furthermore, the ability of the benzoxazole moiety to self-assemble could be exploited to create ordered thin films or liquid crystals with unique anisotropic properties. mdpi.com

Future Research Directions and Emerging Avenues for 7 Trifluoromethyl Benzo D Oxazol 2 Ol

Exploration of Unconventional Synthetic Methodologies

The synthesis of 7-(Trifluoromethyl)benzo[d]oxazol-2-ol and its analogs is an area ripe for innovation. While traditional synthetic routes for benzoxazoles are established, the exploration of unconventional methodologies could offer significant advantages in terms of efficiency, yield, and environmental impact. Future research should focus on the development and optimization of novel synthetic strategies.

Potential Unconventional Synthetic Approaches:

MethodologyPotential AdvantagesKey Research Focus
Flow Chemistry Improved reaction control, enhanced safety for handling hazardous reagents, potential for automation and scale-up.Development of continuous-flow reactors for the key cyclization and trifluoromethylation steps.
Microwave-Assisted Synthesis Accelerated reaction times, increased product yields, and improved purity profiles.Optimization of microwave parameters (temperature, pressure, and irradiation time) for the synthesis of the benzoxazole (B165842) core.
Biocatalysis High selectivity (regio- and stereoselectivity), mild reaction conditions, and reduced environmental footprint.Identification and engineering of enzymes capable of catalyzing the formation of the benzoxazole ring or the introduction of the trifluoromethyl group.
Photoredox Catalysis Access to novel reaction pathways through visible-light-mediated single-electron transfer.Exploration of photoredox-catalyzed methods for the construction of the heterocyclic system or for late-stage functionalization of the molecule.

By embracing these modern synthetic techniques, researchers can streamline the production of this compound and its derivatives, facilitating broader investigations into their chemical and biological properties.

Advanced Mechanistic Studies of its Reactivity

A thorough understanding of the reactivity of this compound is fundamental to its application in drug discovery and materials science. The interplay between the electron-withdrawing trifluoromethyl group and the benzoxazole ring system dictates its chemical behavior. Advanced mechanistic studies are crucial to elucidate these intricacies.

Future research in this area should include:

Kinetic Studies: To determine the reaction rates and understand the factors influencing the reactivity of the molecule in various chemical transformations.

Isotopic Labeling Studies: To trace the pathways of atoms during reactions, providing definitive evidence for proposed mechanisms.

In-situ Spectroscopic Analysis: Techniques such as real-time NMR and IR spectroscopy can be employed to observe reactive intermediates and transition states, offering a dynamic view of the reaction progress.

Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates, complementing experimental findings.

These studies will provide a detailed picture of the electronic and steric effects governing the reactivity of this compound, enabling the rational design of new reactions and the prediction of its behavior in different chemical environments.

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

The development of derivative libraries based on the this compound scaffold is a promising strategy for the discovery of novel bioactive compounds. High-throughput screening (HTS) and combinatorial chemistry are powerful tools to rapidly synthesize and evaluate large numbers of analogs.

The parallel solution-phase synthesis of diverse compound libraries has proven effective for related heterocyclic systems. scispace.comnih.gov A similar approach can be applied to this compound, where the core structure is systematically modified with a variety of functional groups. This strategy allows for the exploration of a vast chemical space to identify derivatives with optimized biological activity. Mixture-based synthetic combinatorial libraries offer a significant acceleration in the drug discovery process, enabling the assessment of millions of compounds through the testing of a much smaller number of samples. nih.gov

Key areas for future development include:

Scaffold Decoration: Introducing a diverse range of substituents at various positions of the benzoxazole ring to probe structure-activity relationships (SAR).

Development of Solid-Phase Synthesis Routes: To facilitate the purification of products and enable the automation of the library synthesis process.

Integration with HTS Platforms: To rapidly screen the synthesized libraries against a wide array of biological targets, including enzymes, receptors, and whole cells.

Development of Novel Analytical Techniques for Characterization

Robust and efficient analytical methods are essential for the characterization and quality control of this compound and its derivatives. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used, there is scope for the development of more advanced and specialized analytical methodologies.

Future research could focus on:

Advanced NMR Techniques: Application of two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous structure elucidation of complex derivatives.

High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and elemental composition analysis, crucial for confirming the identity of novel compounds.

Chiral Chromatography: Development of methods for the separation and analysis of enantiomers if chiral centers are introduced into the derivatives, which is critical for pharmacological studies.

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) and gas chromatography with mass spectrometry (GC-MS) for the sensitive and selective analysis of the compound and its metabolites in complex biological matrices.

Theoretical and Computational Refinements for Predictive Modeling

Computational chemistry and molecular modeling play an increasingly important role in modern drug discovery. For this compound, theoretical and computational studies can provide valuable insights into its properties and interactions with biological targets, thereby guiding the design of more potent and selective derivatives.

Computational studies on related benzoxazole derivatives have demonstrated the utility of these approaches. nih.govrjeid.com Future research should leverage these tools to:

Quantum Chemical Calculations: To investigate the electronic structure, molecular orbitals, and reactivity descriptors of this compound.

Molecular Docking Simulations: To predict the binding modes and affinities of the compound and its analogs to specific protein targets.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complexes and assess their stability over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of the derivatives with their biological activities, aiding in the design of new compounds with improved properties.

By integrating these computational approaches with experimental studies, a more rational and efficient drug discovery process can be achieved for this promising class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.